Cas no 34746-11-7 (N-(5-fluorothiophen-2-yl)methylidenehydroxylamine)

N-(5-fluorothiophen-2-yl)methylidenehydroxylamine 化学的及び物理的性質
名前と識別子
-
- 5-Fluorothiophene-2-carbaldehyde oxime
- N-(5-fluorothiophen-2-yl)methylidenehydroxylamine
- 32415-90-0
- 5-FLUORO-2-THIOPHENECARBALDEHYDE OXIME
- SCHEMBL17873968
- AKOS005169207
- AI-942/25034032
- (E)-1-(5-fluorothiophen-2-yl)-N-hydroxymethanimine
- (NE)-N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine
- SCHEMBL17873967
- CS-0267863
- N-[(5-FLUOROTHIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE
- EN300-232410
- STL584155
- 34746-11-7
- (E)-5-Fluorothiophene-2-carbaldehyde oxime
- 5-Fluorothiophene-2-carbaldehydeoxime
-
- MDL: MFCD01859822
- インチ: InChI=1S/C5H4FNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3+
- InChIKey: HWVLMSQPSVDBKY-XVNBXDOJSA-N
- ほほえんだ: C1=C(/C=N/O)SC(=C1)F
計算された属性
- せいみつぶんしりょう: 144.99976309Da
- どういたいしつりょう: 144.99976309Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-(5-fluorothiophen-2-yl)methylidenehydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232410-10.0g |
N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |
34746-11-7 | 95% | 10.0g |
$3929.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338533-500mg |
(E)-5-Fluorothiophene-2-carbaldehyde oxime |
34746-11-7 | 95% | 500mg |
¥21038.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338533-50mg |
(E)-5-Fluorothiophene-2-carbaldehyde oxime |
34746-11-7 | 95% | 50mg |
¥18376.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338533-1g |
(E)-5-Fluorothiophene-2-carbaldehyde oxime |
34746-11-7 | 95% | 1g |
¥27378.00 | 2024-05-17 | |
Enamine | EN300-232410-0.1g |
N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |
34746-11-7 | 95% | 0.1g |
$804.0 | 2024-06-20 | |
Enamine | EN300-232410-2.5g |
N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |
34746-11-7 | 95% | 2.5g |
$1791.0 | 2024-06-20 | |
Enamine | EN300-232410-5.0g |
N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |
34746-11-7 | 95% | 5.0g |
$2650.0 | 2024-06-20 | |
Fluorochem | 069822-1g |
5-Fluorothiophene-2-carbaldehyde oxime |
34746-11-7 | 1g |
£668.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338533-100mg |
(E)-5-Fluorothiophene-2-carbaldehyde oxime |
34746-11-7 | 95% | 100mg |
¥20872.00 | 2024-05-17 | |
Enamine | EN300-232410-0.5g |
N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |
34746-11-7 | 95% | 0.5g |
$877.0 | 2024-06-20 |
N-(5-fluorothiophen-2-yl)methylidenehydroxylamine 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
N-(5-fluorothiophen-2-yl)methylidenehydroxylamineに関する追加情報
5-Fluorothiophene-2-carbaldehyde Oxime: A Comprehensive Overview
The compound with CAS No. 34746-11-7, commonly referred to as 5-Fluorothiophene-2-carbaldehyde oxime, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of thiophene, a heterocyclic aromatic compound with a five-membered ring containing one sulfur atom. The presence of the fluorine atom at the 5-position and the oxime group at the 2-position introduces unique electronic and structural properties that make this compound highly versatile.
5-Fluorothiophene-2-carbaldehyde oxime is notable for its potential applications in drug design and development. Recent studies have highlighted its ability to act as a precursor for the synthesis of bioactive molecules, particularly in the context of anti-cancer drug discovery. The thiophene ring, known for its stability and aromaticity, serves as an excellent scaffold for attaching various functional groups. The oxime group, on the other hand, is known for its ability to form hydrogen bonds, which can enhance the bioavailability and pharmacokinetic properties of the resulting compounds.
One of the most promising areas of research involving 5-Fluorothiophene-2-carbaldehyde oxime is its role in medicinal chemistry. Scientists have explored its potential as a building block for creating small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, recent studies have demonstrated that derivatives of this compound can inhibit kinase enzymes, which are often overexpressed in cancer cells. This makes 5-Fluorothiophene-2-carbaldehyde oxime a valuable starting material for developing novel anti-cancer therapies.
In addition to its medicinal applications, 5-Fluorothiophene-2-carbaldehyde oxime has also found use in materials science. The compound's electronic properties make it a candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have investigated its ability to form self-assembled monolayers (SAMs) on various substrates, which could be useful in creating high-performance electronic devices. The fluorine atom at the 5-position contributes to the molecule's electron-withdrawing effects, which can modulate the electronic properties of the resulting materials.
The synthesis of 5-Fluorothiophene-2-carbaldehyde oxime typically involves multi-step reactions starting from thiophene derivatives. One common approach involves the alkylation or substitution of thiophene followed by oxidation to introduce the aldehyde group. The subsequent formation of the oxime is achieved through reaction with hydroxylamine or its derivatives under appropriate conditions. Recent advancements in catalytic methods and green chemistry have made these synthesis routes more efficient and environmentally friendly.
From an analytical standpoint, 5-Fluorothiophene-2-carbaldehyde oxime can be characterized using various spectroscopic techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These methods allow researchers to confirm the structure and purity of the compound. High-resolution mass spectrometry (HRMS) is also employed to determine the molecular formula and molecular weight accurately.
Looking ahead, the continued exploration of 5-Fluorothiophene-2-carbaldehyde oxime is expected to yield further insights into its potential applications. Collaborative efforts between chemists, biologists, and materials scientists are likely to unlock new avenues for utilizing this compound in diverse fields. As research progresses, it is anticipated that 5-fluorothiophene derivatives will play an increasingly important role in both academic and industrial settings.
In conclusion, 5-fluorothiophene-2-carbaldehyde oxime (CAS No. 34746-11-7) stands out as a versatile and intriguing molecule with wide-ranging applications across multiple disciplines. Its unique combination of structural features makes it an invaluable tool for advancing scientific research and innovation.
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